N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrazolo[1,5-a]pyridine ring, and a pyrimidin-2-amine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyrimidin-2-amine group and the nitrophenyl group. Common reagents used in these steps include various halogenated intermediates, amines, and nitro compounds. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its selective inhibition of protein kinase C, this compound has a different substitution pattern and biological activity.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is unique due to its specific combination of functional groups and the resulting biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H14N6O3 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14N6O3/c1-27-17-6-5-12(24(25)26)10-15(17)22-18-19-8-7-14(21-18)13-11-20-23-9-3-2-4-16(13)23/h2-11H,1H3,(H,19,21,22) |
InChI Key |
DPASYMYQCMAEMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3 |
Origin of Product |
United States |
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